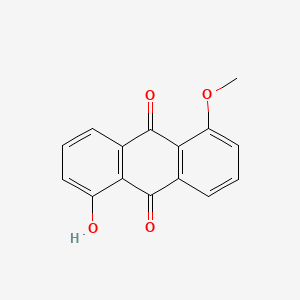

1-Hydroxy-5-methoxyanthraquinone

Description

Contextualization within Anthraquinone (B42736) Natural Product Chemistry

Anthraquinones are a widespread and significant class of natural products, found in various plant families such as Rubiaceae, Fabaceae, and Polygonaceae, as well as in fungi, lichens, and even some insects. prepchem.comrsc.orgnih.gov Their basic chemical framework is the 9,10-anthraquinone skeleton, a tricyclic aromatic system with two ketone groups on the central ring. prepchem.com The diversity within the anthraquinone family arises from the various substituents that can be attached to this core structure, including hydroxyl, methoxy (B1213986), methyl, and carboxyl groups. thaiscience.info

1-Hydroxy-5-methoxyanthraquinone is a specific example of this structural diversity. The presence and position of the hydroxyl and methoxy groups are key determinants of the molecule's chemical properties and potential biological activity. For instance, the hydroxyl group at the C-1 position can form an intramolecular hydrogen bond with the adjacent ketone group, influencing the compound's reactivity and spectral properties. The methoxy group at the C-5 position further modifies the electronic environment of the aromatic system. The study of such specific substitution patterns helps chemists understand structure-activity relationships within the broader class of anthraquinones.

Historical and Contemporary Significance in Phytochemical Research

Historically, anthraquinone-containing plants have been used for centuries to produce dyes, with alizarin (B75676) from the madder plant being a prominent example. prepchem.com They have also been a staple in traditional medicine, recognized for their laxative and anti-inflammatory properties. researchgate.netdnu.dp.ua In contemporary phytochemical research, the focus has shifted towards elucidating the specific bioactive compounds responsible for these effects and discovering new therapeutic applications.

Modern research has revealed a wide range of pharmacological activities for anthraquinones, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. rsc.orgnih.govmedchemexpress.com This has spurred significant interest in the isolation, characterization, and synthesis of novel anthraquinone derivatives. While direct research on 1-Hydroxy-5-methoxyanthraquinone is not abundant, its structural motifs are present in many biologically active natural anthraquinones. For example, various hydroxy- and methoxy-substituted anthraquinones have been isolated from plants of the Morinda genus and have shown interesting biological profiles. thaiscience.inforesearchgate.net The investigation of compounds like 1-Hydroxy-5-methoxyanthraquinone is therefore a logical progression in the ongoing exploration of this important class of natural products.

Overview of Research Trajectories for 1-Hydroxy-5-methoxyanthraquinone

Current and future research on 1-Hydroxy-5-methoxyanthraquinone is likely to follow several established trajectories common in natural product chemistry.

Isolation and Structural Elucidation: A primary research avenue is the isolation of 1-Hydroxy-5-methoxyanthraquinone from natural sources. Plants from the Rubiaceae family, known to be rich in anthraquinones, are potential candidates for its discovery. thaiscience.info Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the successful isolation and unambiguous identification of such compounds from complex plant extracts.

Synthetic Approaches: The chemical synthesis of 1-Hydroxy-5-methoxyanthraquinone and its derivatives is another important research direction. This allows for the production of the compound in larger quantities for further study and also enables the creation of analogues with potentially enhanced biological activities. Common synthetic strategies for substituted anthraquinones include the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride, followed by cyclization. dnu.dp.ua Subsequent modifications, such as hydroxylation and methoxylation, can then be performed to achieve the desired substitution pattern. For instance, the preparation of hydroxyanthraquinones can be achieved from the corresponding nitroanthraquinones. google.com

Investigation of Biological Activities: A key motivation for the study of 1-Hydroxy-5-methoxyanthraquinone is the potential for discovering new biological activities. Drawing parallels from structurally related compounds, research would likely focus on evaluating its cytotoxic effects against various cancer cell lines, its antimicrobial activity against pathogenic bacteria and fungi, and its anti-inflammatory properties. nih.govnih.govfrontiersin.org Understanding the structure-activity relationship is a central goal, and comparing the bioactivity of 1-Hydroxy-5-methoxyanthraquinone with other anthraquinones can provide valuable insights into the roles of the hydroxyl and methoxy groups at their specific positions.

Chemical and Physical Properties of 1-Hydroxy-5-methoxyanthraquinone

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

| Appearance | |

| Melting Point | |

| Solubility | |

| IUPAC Name | 1-Hydroxy-5-methoxyanthracene-9,10-dione |

Structure

3D Structure

Properties

CAS No. |

52869-21-3 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

1-hydroxy-5-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,16H,1H3 |

InChI Key |

AFOIFPFVHYYDDG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies for 1 Hydroxy 5 Methoxyanthraquinone

Natural Occurrence and Distribution in Botanical Sources

Anthraquinones represent a significant class of naturally occurring aromatic compounds, widely distributed throughout the plant kingdom, particularly within the Rubiaceae family. nih.govnih.gov These compounds are noted for their diverse chemical structures and are often responsible for the pigmentation in various plant parts. researchgate.net

The compound 1-Hydroxy-5-methoxyanthraquinone has been identified as a constituent of Morinda citrifolia, a plant belonging to the Rubiaceae family. nih.govresearchgate.net Commonly known as noni, M. citrifolia is recognized for its rich phytochemical profile, with anthraquinones being one of the primary bioactive substances, predominantly concentrated in the roots. mdpi.com Research has confirmed the presence of 1-Hydroxy-5-methoxyanthraquinone specifically in the bark of the M. citrifolia plant. researchgate.net

The distribution of anthraquinones in M. citrifolia is not uniform across the plant. The highest concentrations are typically found in the roots. researchgate.netthaiscience.info Following the roots, the stems also contain significant amounts, while smaller quantities are reported in the flowers, leaves, and fruits. thaiscience.infonih.gov The presence of anthraquinones in noni products is often linked to the inclusion of leaf or fruit skin fragments during processing. nih.govwustl.edu

The Morinda genus is a well-established source of a wide variety of anthraquinones. researchgate.net For instance, investigations of Morinda citrifolia roots have led to the isolation of numerous other anthraquinones, including damnacanthal, nordamnacanthal, and morindone-6-methyl-ether. nih.gov Similarly, other species within the Rubiaceae family, such as Rubia cordifolia and Damnacanthus indicus, are also known to produce 1-hydroxyanthraquinone (B86950), a structurally related compound. iarc.fr The occurrence of these compounds underscores the chemotaxonomic relationship among various genera within the Rubiaceae family. nih.gov

**Table 1: Selected Anthraquinones Identified in *Morinda citrifolia***

| Compound Name | Plant Part | Reference |

|---|---|---|

| 1-Hydroxy-5-methoxyanthraquinone | Barks | researchgate.net |

| Damnacanthal | Roots | mdpi.comnih.gov |

| Nordamnacanthal | Roots | nih.gov |

| Rubiadin | Roots | mdpi.com |

| Alizarin (B75676) | General | mdpi.com |

| Lucidin | Roots | researchgate.net |

| Morindone-6-methyl-ether | Roots | nih.gov |

| 2-Ethoxy-1-hydroxyanthraquinone | Roots | nih.gov |

| 1-Hydroxy-2-methylanthraquinone | Roots | nih.gov |

Contemporary Extraction Techniques for Anthraquinones

The isolation of anthraquinones from botanical sources is a critical step for their study and utilization. The choice of extraction method significantly impacts the efficiency, yield, and selectivity of the process. nih.gov Both conventional and modern techniques are employed, each with distinct principles and operational parameters.

Conventional extraction methods like maceration and Soxhlet extraction have been historically used for isolating phytochemicals. nih.gov

Maceration is a simple technique that involves soaking the plant material in a solvent for an extended period, typically at room temperature. greenskybio.comextractionmagazine.com Its primary advantage is its simplicity and the use of low temperatures, which is beneficial for thermosensitive compounds. nih.gov However, maceration is often time-consuming, requires large volumes of solvent, and may result in lower extraction yields compared to more exhaustive methods. nih.govresearchgate.net

Soxhlet extraction is a continuous process where fresh solvent is repeatedly passed over the sample material. nih.govgreenskybio.com This cyclic operation generally leads to higher extraction efficiency and is more thorough than maceration. extractionmagazine.com The main drawbacks of the Soxhlet method include the lengthy extraction times and the potential for thermal degradation of target compounds due to prolonged heating of the solvent. nih.gov

Table 2: Comparative Analysis of Conventional Extraction Methods

| Feature | Maceration | Soxhlet Extraction |

|---|---|---|

| Principle | Soaking of plant material in a solvent at room temperature. greenskybio.comextractionmagazine.com | Continuous extraction with a cycling fresh solvent under heat. nih.gov |

| Advantages | Simple, requires minimal equipment, suitable for heat-sensitive compounds. nih.govgreenskybio.com | High extraction efficiency, exhaustive extraction. extractionmagazine.com |

| Disadvantages | Time-consuming, high solvent consumption, potentially lower yields. nih.govresearchgate.net | Long duration, potential for thermal degradation of compounds. nih.gov |

| Typical Solvents | Ethanol (B145695), methanol (B129727), acetone (B3395972). core.ac.uk | Ethanol, methanol. thaiscience.info |

To overcome the limitations of conventional methods, several advanced, mechanistically assisted extraction technologies have been developed. These techniques often offer higher efficiency, reduced extraction times, and lower solvent consumption. youtube.com

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. mdpi.comymerdigital.com The collapse of these cavitation bubbles near the plant cell walls generates high-energy microjets, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent. youtube.commdpi.com Studies on Morinda citrifolia roots have shown that UAE can achieve comparable extraction yields to Soxhlet and maceration but in a significantly shorter time. nih.govresearchgate.net The efficiency of UAE is influenced by factors such as temperature, ultrasonic power, and solvent type. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix. youtube.com The polar molecules within the sample absorb microwave energy, leading to rapid internal heating and pressure build-up, which ruptures the plant cells and accelerates the extraction process. youtube.comresearchgate.net MAE has been successfully applied to extract anthraquinones from Morinda citrifolia roots, demonstrating higher extraction rates compared to UAE and conventional methods. researchgate.netnih.gov

Subcritical Water Extraction (SWE) / Pressurized Hot Water Extraction (PHWE): This green extraction technique uses water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. mdpi.comyoutube.com By increasing the temperature, the polarity of water decreases, making it behave like an organic solvent such as methanol or ethanol, thus enabling the extraction of less polar compounds like anthraquinones. youtube.comyoutube.com This method was used to extract anthraquinones from Morinda citrifolia roots, with extraction yields increasing with temperature. nih.govresearchgate.net

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): PFE is a technique that uses conventional solvents at elevated temperatures and pressures. nist.govmdpi.com These conditions increase the solubility and mass transfer rate of the analytes, while decreasing the viscosity of the solvent, leading to rapid and efficient extractions. mdpi.com The sample is placed in a sealed cell, and the solvent is pumped through, allowing for a quick and automated extraction process. nist.gov

The choice of solvent is a critical parameter for the selective and efficient extraction of anthraquinones. The principle of "like dissolves like" is fundamental, where the polarity of the solvent should match that of the target compounds. core.ac.uk

For the extraction of anthraquinones from Morinda citrifolia, various solvents have been investigated. Studies comparing acetone, acetonitrile (B52724), methanol, and ethanol found that acetone provided the highest recovery of anthraquinones when using ultrasound-assisted extraction. nih.govresearchgate.net For microwave-assisted extraction from the same source, methanol was found to be the most effective solvent. researchgate.net In another study comparing extraction techniques, room temperature extraction with 80% (v/v) acetone and 50% (v/v) ethanol yielded high concentrations of anthraquinones from Morinda sp. roots. thaiscience.info

The addition of water to organic solvents can also enhance extraction efficiency. A certain proportion of water can create a more polar medium, which swells the plant tissue matrix, increasing the contact surface area and improving the diffusion of compounds into the solvent. core.ac.uknih.gov For instance, the use of an ethanol-water solution was shown to increase the yield of anthraquinones during UAE. nih.gov Optimization of the solid-to-solvent ratio is also crucial; an ideal ratio ensures complete extraction without excessive solvent waste. nih.govcore.ac.uk

Chemical Synthesis and Derivatization Strategies for 1 Hydroxy 5 Methoxyanthraquinone Analogs

Total and Semi-Synthetic Approaches to 1-Hydroxy-5-methoxyanthraquinone

The construction of the 1-hydroxy-5-methoxyanthraquinone framework can be achieved through various synthetic routes, including total synthesis from simple precursors and semi-synthetic modifications of existing anthraquinone (B42736) structures. Key reactions such as the Friedel-Crafts and Diels-Alder reactions are fundamental in building the tricyclic core. dnu.dp.ua

Stereoselective and Regioselective Synthesis Pathways

Achieving stereoselectivity and regioselectivity is a critical challenge in the synthesis of complex anthraquinone analogs. The inherent symmetry and reactivity of the anthraquinone core necessitate careful control over reaction conditions and the use of directing groups.

For instance, the regioselective alkylation of 1,4,5-trihydroxy-9,10-anthraquinone (the leuco form of 5-hydroxyquinizarin) demonstrates the power of reaction conditions in directing substitution. Under Marschalk conditions (sodium hydroxide (B78521) in water), alkylation occurs preferentially at the 2-position. researchgate.net In contrast, employing Lewis acid conditions with piperidinium (B107235) acetate (B1210297) in isopropanol (B130326) directs the alkyl group to the 3-position. researchgate.net This selectivity is attributed to the formation of specific intermediates, such as a 4-pyrrolidino enamine in the presence of pyrrolidine, which can be selectively alkylated. researchgate.net

Similarly, stereoselective synthesis has been explored in the context of creating chiral centers on substituents attached to the anthraquinone core. For example, the synthesis of 5'-hydroxy-5'-phosphonate derivatives of nucleosides has been achieved with stereocontrol through methods like phosphite (B83602) addition and Lewis acid-mediated hydrophosphonylation. nih.gov

Application of Specific Reactions in Anthraquinone Core Construction (e.g., Marschalk Reaction, Annulation Chemistry)

Marschalk Reaction: This reaction is a cornerstone in the functionalization of hydroxyanthraquinones. It involves the reductive alkylation of a 1-hydroxyanthraquinone (B86950) with an aldehyde in the presence of a reducing agent like sodium dithionite. drugfuture.comwikipedia.org The reaction proceeds through the leuco (reduced) form of the anthraquinone, which then condenses with the aldehyde. drugfuture.com This method has been successfully applied to introduce alkyl groups at the 2-position of the anthraquinone nucleus. researchgate.netdrugfuture.com For example, the reaction of leuco-quinizarin with ethanal in an alkaline solution yields 2-(1-hydroxyethyl)quinizarin. rsc.org A key aspect of the Marschalk reaction is its regioselectivity, where 1-hydroxyanthraquinones are typically alkylated at the adjacent 2-position. drugfuture.com

Annulation Chemistry: Annulation reactions provide powerful strategies for constructing the fused ring system of anthraquinones. These methods often involve the cycloaddition of a suitable dienophile to a diene, forming a new six-membered ring. The Diels-Alder reaction, for instance, is a classic example used in the synthesis of hydroxyanthraquinones. dnu.dp.uamdpi.com More contemporary approaches utilize ring-opening and subsequent annulation sequences. For example, a ring opening–annulation reaction of an anthra[1,2-d] drugfuture.comwikipedia.orgrsc.orgtriazine-4,7,12(3H)-trione has been used to construct more complex fused systems. researchgate.net Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is another powerful tool for building cyclic systems, although its direct application to the primary anthraquinone core is less common than its use in building ancillary rings. youtube.com

Selective Functionalization and Demethylation Techniques (e.g., Boron Chelate Mediated Dealkylation)

The selective modification of functional groups on the anthraquinone scaffold is crucial for creating analogs with specific properties. Demethylation of methoxy (B1213986) groups is a particularly important transformation.

Boron Chelate Mediated Dealkylation: A highly effective method for the selective demethylation of methoxyanthraquinones involves the use of boron trifluoride-diethyl etherate. rsc.orgrsc.org This reagent forms difluoroboron chelates with the methoxyanthraquinone derivatives. rsc.orgrsc.org Subsequent treatment of these isolated chelates with methanol (B129727) leads to the cleavage of the methyl ether and the formation of the corresponding hydroxyanthraquinone. rsc.orgrsc.org This method offers excellent selectivity, as demonstrated in the synthesis of 1,4-dihydroxy-5-methoxyanthraquinone from 1,4,5-trimethoxyanthraquinone. rsc.orgrsc.org The initial formation of the boron chelate protects other methoxy groups from demethylation, allowing for precise control over the final product.

Other demethylation reagents, such as anhydrous aluminum chloride in ether, have also been employed for the selective cleavage of the 5-methoxyl group in related flavonoid structures, highlighting the general utility of Lewis acids in this type of transformation. ias.ac.in Biocatalytic approaches using enzymes like Rieske monooxygenases are also emerging as powerful tools for the selective demethylation of aryl methyl ethers. nih.gov

Chemical Modification and Scaffold Diversification of Anthraquinones

The anthraquinone core serves as a privileged scaffold in medicinal chemistry and materials science. nih.govelsevierpure.com Its planar structure and capacity for functionalization make it an ideal starting point for creating diverse molecular architectures.

Development of Methodologies for Carbon-Heteroatom Bond Formation (C-C, C-N, C-O, C-S, C-Hal, C-Se, C-B, C-P)

The introduction of heteroatoms into the anthraquinone framework is a key strategy for modulating its electronic properties and biological activity. Various methodologies have been developed to form carbon-heteroatom bonds.

C-C Bond Formation: As discussed previously, reactions like the Marschalk reaction are effective for forming C-C bonds by introducing alkyl substituents. drugfuture.com

C-N Bond Formation: The replacement of an amino group with a hydroxyl group is a known transformation in polysubstituted quinones. mdpi.com More direct methods often involve nucleophilic substitution reactions.

C-O Bond Formation: The synthesis of alkoxy and aryloxy anthraquinones can be achieved through Williamson ether synthesis or related nucleophilic substitution reactions.

C-S and C-Se Bond Formation: Transition metal-catalyzed reactions are instrumental in forming carbon-sulfur and carbon-selenium bonds. wiley.com

C-Halogen Bond Formation: Halogenated anthraquinones are often prepared via electrophilic aromatic substitution reactions.

C-B and C-P Bond Formation: The introduction of boron and phosphorus moieties can lead to compounds with unique reactivity and biological profiles. For example, α-hydroxy phosphonic acids have been synthesized from nucleoside aldehydes. nih.gov

Exploration of Mannich and Hydroxymethylation Reactions in Anthraquinone Chemistry

Mannich Reaction: The Mannich reaction is a three-component condensation that involves an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an acidic proton, such as a ketone. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing aminomethyl groups. In the context of anthraquinones, the Mannich reaction can be used to enhance properties like water solubility. For example, a water-soluble anthraquinone derivative was synthesized from alizarin (B75676) using the Mannich reaction, which significantly improved its solubility for applications in aqueous redox flow batteries. researchgate.net The reaction proceeds through the formation of an electrophilic iminium ion, which then reacts with a nucleophile. wikipedia.orglibretexts.org

Hydroxymethylation: Hydroxymethylation is the process of adding a hydroxymethyl (-CH₂OH) group to a molecule. wikipedia.org This can be achieved through various methods, including the reaction with formaldehyde. For instance, 2-hydroxy-3-(hydroxymethyl)anthraquinone (B1498101) has been isolated from natural sources. nih.gov In synthetic chemistry, hydroxymethylation can be a consequence of reactions like the Marschalk reaction when using formaldehyde. rsc.org The resulting hydroxymethyl group can serve as a handle for further functionalization. For example, 2-(hydroxymethyl)anthraquinone (B96982) is used as a photoremovable protecting group. medchemexpress.com

Biotransformation and Chemoenzymatic Synthesis of Anthraquinone Derivatives

The generation of novel anthraquinone derivatives often leverages biological systems, either through whole-cell biotransformations or by using isolated enzymes in chemoenzymatic strategies. iium.edu.my These approaches are advantageous for synthesizing compounds that are difficult to produce through traditional chemical methods, often offering high regio- and stereoselectivity under mild reaction conditions, which minimizes energy consumption and environmental impact. iium.edu.mynih.gov Biotransformation can introduce a variety of functional groups to the anthraquinone scaffold, including hydroxyl and glycosyl moieties, thereby altering the parent molecule's biological activity and pharmacokinetic profile. iium.edu.my

Microbial Biocatalysis for Structural Elaboration (e.g., Glycosylation, Hydroxylation)

Microbial systems, particularly fungi, are proficient at modifying the structure of anthraquinones. nih.gov These microorganisms possess a diverse array of enzymes capable of catalyzing specific reactions such as hydroxylation and glycosylation on the anthraquinone core. iium.edu.mynih.gov Such modifications can lead to the creation of new derivatives with potentially enhanced or novel biological properties. iium.edu.my

A notable example of microbial biocatalysis is the transformation of various amino- and hydroxyanthraquinones by the fungus Beauveria bassiana. nih.gov This fungus has demonstrated the ability to perform hydroxylations at specific positions and subsequent O-glycosylations. For instance, when presented with 1-aminoanthraquinone, B. bassiana introduces a hydroxyl group at the C-2 position, followed by glycosylation of this new hydroxyl group. nih.gov Similarly, it can directly glycosylate existing hydroxyl groups on substrates like 1,8-dihydroxyanthraquinone and 1,2-dihydroxyanthraquinone. nih.gov These transformations highlight the potential of microbial catalysts to generate complex anthraquinone glycosides. nih.gov

Cytochrome P450 enzymes, found in microorganisms and other organisms, are key players in the hydroxylation of anthraquinones. psu.edu Studies with rat liver microsomes have shown that cytochrome P450 enzymes can metabolize emodin (B1671224) and chrysophanol (B1684469) to their hydroxylated derivatives, such as 2-hydroxyemodin (B1248385) and aloe-emodin. psu.edu The formation of these metabolites is dependent on factors like the presence of NADPH and oxygen, confirming the role of these monooxygenases. psu.edu

Below is a table summarizing microbial transformations of various anthraquinone substrates.

| Substrate | Microorganism/Enzyme System | Type of Transformation | Product | Reference |

| 1,2-Diaminoanthraquinone | Beauveria bassiana ATCC 7159 | N-glycosylation | 1-Amino-2-(4'-O-methyl-2β-N-D-glucopyranosylamino)anthraquinone | nih.gov |

| 1-Aminoanthraquinone | Beauveria bassiana ATCC 7159 | Hydroxylation and O-glycosylation | 1-Amino-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone | nih.gov |

| 1,8-Dihydroxyanthraquinone | Beauveria bassiana ATCC 7159 | O-glycosylation | 8-Hydroxy-1-(4'-O-methyl-1β-O-D-glucopyranosyloxy)anthraquinone | nih.gov |

| 1,2-Dihydroxyanthraquinone | Beauveria bassiana ATCC 7159 | O-glycosylation | 1-Hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy)anthraquinone | nih.gov |

| Chrysophanol | Rat Liver Microsomes (Cytochrome P450) | Hydroxylation | Aloe-emodin | psu.edu |

| Emodin | Rat Liver Microsomes (Cytochrome P450) | Hydroxylation | 2-Hydroxyemodin, ω-Hydroxyemodin | psu.edu |

Polyketide Biosynthetic Pathways in Fungal Anthraquinone Production

In fungi, the biosynthesis of the anthraquinone core structure predominantly occurs via the polyketide pathway. researchgate.netnih.gov This pathway is distinct from the shikimate pathway used by higher plants for many anthraquinones. researchgate.netfu-berlin.de The fungal pathway starts with a single acetyl-CoA "starter unit" which is sequentially extended by seven malonyl-CoA "extender units". researchgate.net This process is catalyzed by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). nih.govresearchgate.netrsc.org

The NR-PKS enzyme orchestrates the assembly of an octaketide chain from the acetyl- and malonyl-CoA precursors. researchgate.netnih.gov The nascent polyketide chain then undergoes a series of regioselective cyclizations and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. nih.gov A key intermediate in the biosynthesis of many fungal anthraquinones is atrochrysone, which is derived from the cyclization of the octaketide. nih.gov Subsequent enzymatic modifications, known as tailoring reactions, diversify the initial anthraquinone core. These modifications can include hydroxylations, methylations, glycosylations, and oxidations, leading to the vast array of anthraquinone structures found in nature. nih.gov

Mushrooms of the genus Cortinarius, for example, are known producers of a wide variety of anthraquinone pigments derived from atrochrysone. nih.gov They possess a unique class of PKS enzymes that are evolutionarily distinct from those found in molds and bacteria, yet produce the same universal precursor, highlighting a case of convergent evolution. nih.gov The biosynthesis of common fungal anthraquinones like emodin and endocrocin (B1203551) proceeds through this polyketide pathway, with the core structure being synthesized by an NR-PKS. rsc.org

The general steps in the fungal polyketide pathway for anthraquinone biosynthesis are outlined below.

| Step | Description | Key Enzyme/Intermediate | Reference |

| 1. Chain Assembly | An acetyl-CoA starter unit is extended by seven malonyl-CoA units. | Non-reducing Polyketide Synthase (NR-PKS) | researchgate.netnih.gov |

| 2. Cyclization/Aromatization | The assembled octaketide chain undergoes intramolecular cyclizations and aromatization. | Product Template (PT) domain of PKS, Cyclases | nih.gov |

| 3. Formation of Key Intermediate | The cyclized chain forms a key precursor for many anthraquinones. | Atrochrysone / Endocrocin Anthrone | rsc.orgnih.gov |

| 4. Tailoring Reactions | The core structure is modified by various enzymes to produce diverse anthraquinones. | Hydroxylases, Methyltransferases, Glycosyltransferases, Oxidases | nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for 1 Hydroxy 5 Methoxyanthraquinone Structural Elucidation and Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide fundamental information about the molecular structure, functional groups, and electronic properties of 1-hydroxy-5-methoxyanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (1D, 2D: ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the complete structural elucidation of 1-hydroxy-5-methoxyanthraquinone. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the types and numbers of protons and carbons in the molecule. However, for an unambiguous assignment of all atoms, two-dimensional (2D) NMR experiments are crucial. researchgate.netresearchgate.netsdsu.edu

¹H NMR: The proton NMR spectrum reveals the chemical shifts and coupling patterns of the hydrogen atoms, offering insights into their chemical environment and proximity to other protons.

¹³C NMR: The carbon NMR spectrum displays the chemical shifts of the carbon atoms, indicating the different types of carbon environments within the anthraquinone (B42736) scaffold.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It helps in establishing the connectivity of adjacent proton-bearing carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (¹J coupling). sdsu.eduyoutube.comlibretexts.org This is instrumental in assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edulibretexts.org It is vital for piecing together the carbon skeleton and for placing substituents like the methoxy (B1213986) group.

By combining the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in the 1-hydroxy-5-methoxyanthraquinone molecule can be achieved.

Table 1: Representative ¹H and ¹³C NMR Data for Anthraquinone Derivatives (Note: Specific chemical shifts for 1-hydroxy-5-methoxyanthraquinone can vary slightly depending on the solvent and instrument used. The following table provides an illustrative example based on known anthraquinone data.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 1 | - | 162.0 (C-OH) | H-2, OH-1 |

| 2 | 7.2-7.4 (d) | 124.0 | H-3, H-4 |

| 3 | 7.6-7.8 (t) | 135.0 | H-2, H-4 |

| 4 | 7.8-8.0 (d) | 119.0 | H-2, H-3 |

| 4a | - | 133.0 | H-2, H-3, H-5 |

| 5 | - | 159.0 (C-OCH₃) | H-6, OCH₃ |

| 6 | 7.1-7.3 (d) | 110.0 | H-7, H-8, OCH₃ |

| 7 | 7.5-7.7 (t) | 137.0 | H-6, H-8 |

| 8 | 7.7-7.9 (d) | 121.0 | H-6, H-7 |

| 8a | - | 115.0 | H-6, H-7, H-1 |

| 9 | - | 182.0 (C=O) | H-1, H-8 |

| 9a | - | 132.0 | H-1, H-8 |

| 10 | - | 188.0 (C=O) | H-4, H-5 |

| 10a | - | 134.0 | H-4, H-5 |

| 5-OCH₃ | 3.9-4.1 (s) | 56.0 | H-6 |

Data is illustrative and based on general knowledge of anthraquinone NMR spectra.

High-Resolution Mass Spectrometry for Molecular Formula Determination (HR-ESIMS, ESI-QTOF-MS/MS)

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular formula of 1-hydroxy-5-methoxyanthraquinone. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) provide mass measurements with high accuracy and resolution. researchgate.netnih.govescholarship.org

This high precision allows for the calculation of the elemental composition of the molecule, confirming the molecular formula C₁₅H₁₀O₄. nih.gov The ESI-QTOF-MS/MS capability further allows for fragmentation of the parent ion, providing structural information that can be used to confirm the connectivity of the molecule, complementing the data obtained from NMR spectroscopy. nih.govescholarship.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy provide valuable information about the electronic structure and functional groups present in 1-hydroxy-5-methoxyanthraquinone. sketchy.comlibretexts.orgnih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum of 1-hydroxy-5-methoxyanthraquinone is characterized by absorption bands in the ultraviolet and visible regions. nih.gov These absorptions arise from π→π* and n→π* electronic transitions within the conjugated anthraquinone system. The position and intensity of these bands are characteristic of the chromophore and can be influenced by the presence of substituents like the hydroxyl and methoxy groups. sketchy.com

IR Spectroscopy: The infrared spectrum reveals the vibrational frequencies of the functional groups in the molecule. sketchy.com Key characteristic absorption bands for 1-hydroxy-5-methoxyanthraquinone include:

A broad O-H stretching vibration for the hydroxyl group.

C-H stretching vibrations for the aromatic rings and the methoxy group.

C=O stretching vibrations for the two quinone carbonyl groups. The intramolecular hydrogen bonding between the hydroxyl group at C-1 and the carbonyl group at C-9 typically results in a shift of the C-9 carbonyl stretching frequency to a lower wavenumber.

C-O stretching vibrations for the ether linkage of the methoxy group.

C=C stretching vibrations characteristic of the aromatic rings.

Table 2: Characteristic Spectroscopic Data for 1-Hydroxy-5-methoxyanthraquinone

| Spectroscopic Technique | Characteristic Features |

| UV-Vis (in Methanol) | λmax ~250 nm, ~280 nm, ~480 nm |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~1670 (C=O stretch, free), ~1630 (C=O stretch, H-bonded), ~1580, 1470 (C=C aromatic stretch), ~1260 (C-O stretch, ether) |

Data is illustrative and based on general knowledge of anthraquinone spectra. nih.govmu-varna.bg

High-Resolution Chromatographic Separation and Quantification

Chromatographic techniques are paramount for the separation of 1-hydroxy-5-methoxyanthraquinone from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development (Reversed-Phase, Isocratic, Gradient Elution)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of 1-hydroxy-5-methoxyanthraquinone. basicmedicalkey.comijprajournal.com Reversed-phase HPLC is the preferred mode of separation, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

Reversed-Phase Chromatography: In this setup, 1-hydroxy-5-methoxyanthraquinone, being a moderately polar compound, is retained on the nonpolar stationary phase. The retention time can be modulated by adjusting the composition of the mobile phase. basicmedicalkey.com

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. chromatographyonline.com This approach is suitable for simple mixtures where the components have similar polarities. A typical mobile phase might consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape.

Gradient Elution: For complex samples containing compounds with a wide range of polarities, gradient elution is employed. chromatographyonline.comphenomenex.comchromatographyonline.com This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. chromatographyonline.com This allows for the efficient elution of both more polar and less polar compounds in a single analysis, improving resolution and reducing analysis time. phenomenex.com A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile or methanol.

The development of a robust HPLC method requires optimization of several parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength (typically set at one of the absorption maxima from the UV-Vis spectrum).

Table 3: Illustrative HPLC Method Parameters for 1-Hydroxy-5-methoxyanthraquinone Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient: 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This is a representative method and may require optimization for specific applications.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-QqQ-MS/MS, UPLC-Q/TOF-MS)mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry stands as a powerful and sensitive technique for the analysis of 1-Hydroxy-5-methoxyanthraquinone. The high resolution and speed of UPLC allow for excellent separation of this analyte from other closely related compounds within complex matrices. Coupling UPLC with tandem mass spectrometry, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q/TOF) analyzer, provides exceptional selectivity and sensitivity for both quantification and structural confirmation. researchgate.net

For anthraquinones, including 1-Hydroxy-5-methoxyanthraquinone, analysis in negative electrospray ionization (ESI) mode is often preferred as it typically yields higher sensitivity and produces a strong deprotonated molecule [M-H]⁻. researchgate.net UPLC-Q/TOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion with high accuracy (typically within 5 ppm), which is a critical step in its identification. researchgate.net Further fragmentation of the parent ion in the collision cell (MS/MS) generates a characteristic pattern of product ions that serves as a structural fingerprint for the molecule, confirming its identity. UPLC-QqQ-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and is the gold standard for targeted quantification, monitoring specific parent-to-product ion transitions. researchgate.net

Detailed instrument parameters are optimized to achieve the best separation and detection.

| Parameter | Condition |

|---|---|

| Chromatographic System | UPLC System |

| Column | Reversed-phase C18 or similar (e.g., 2.1 mm x 100 mm, <2 μm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 2.5 - 3.5 kV |

| Desolvation Temperature | 500 - 600 °C |

| Mass Analyzer | Quadrupole Time-of-Flight (Q/TOF) or Triple Quadrupole (QqQ) |

| Acquisition Mode | MS/MS or MRM |

Thin-Layer Chromatography (TLC) for Screening and Purification Monitoringnih.gov

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic method widely used for the initial screening of 1-Hydroxy-5-methoxyanthraquinone in crude extracts and for monitoring the progress of its purification. nih.gov The technique relies on the differential partitioning of the compound between a planar stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. nih.govresearchgate.net

For the analysis of anthraquinones, silica gel 60 F254 plates are commonly employed as the stationary phase. nih.gov The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-absorbing compounds, like 1-Hydroxy-5-methoxyanthraquinone, as dark spots under UV light at 254 nm. A variety of solvent systems can be used as the mobile phase to achieve effective separation, with the choice depending on the polarity of the target compound and the complexity of the mixture. mdpi.comnih.gov The separation is based on the compound's affinity for the stationary versus the mobile phase, which is quantified by its retention factor (Rf) value. By comparing the Rf value and spot color of an unknown with that of an authentic standard run on the same plate, a preliminary identification can be made. mdpi.com During purification procedures, TLC can quickly show the presence and relative amount of the target compound in different fractions. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase Systems (v/v/v) | Toluene-Ethyl Acetate-Formic Acid (e.g., 5:4:1) Toluene-Acetone-Formic Acid (e.g., 6:6:1) nih.gov |

| Development | Ascending, in a saturated chamber |

| Visualization | UV light at 254 nm and 366 nm |

Dereplication and Targeted Analysis in Complex Natural Product Mixturesmdpi.com

In natural product discovery, a significant challenge is the re-isolation of known compounds, which consumes considerable time and resources. Dereplication is the process of rapidly identifying known compounds in complex mixtures, such as plant or fungal extracts, at an early stage of the research process. This strategy allows researchers to focus their efforts on novel or more promising substances.

LC-MS-based techniques, particularly UPLC-Q/TOF-MS, are central to modern dereplication strategies for compounds like 1-Hydroxy-5-methoxyanthraquinone. The process involves analyzing a crude or partially purified extract and comparing the resulting data against established databases. The high-resolution accurate mass measurement obtained from TOF-MS provides the elemental formula of a detected compound. researchgate.net This information, combined with its retention time and characteristic MS/MS fragmentation pattern, creates a unique identifier. This identifier is then searched against databases of natural products. If the data from a compound in the mixture perfectly matches the stored data for 1-Hydroxy-5-methoxyanthraquinone, it is considered "dereplicated," or identified.

This targeted analysis approach prevents the unnecessary, large-scale extraction and purification of a known entity. By identifying 1-Hydroxy-5-methoxyanthraquinone early, researchers can quickly decide whether to proceed with its isolation for further study or to shift focus to other unknown compounds within the same extract.

Structure Activity Relationship Sar Studies of 1 Hydroxy 5 Methoxyanthraquinone Analogs

Correlating Structural Modifications with Biological Potency

The biological potency of 1-hydroxy-5-methoxyanthraquinone analogs can be significantly altered by various structural modifications. The nature and position of substituents on the anthraquinone (B42736) core play a critical role in determining the compound's biological activity.

In the context of anticancer activity, the position of substituents is crucial. Studies on 1-hydroxyanthraquinones with aryl substituents have shown that the cytotoxic effects vary depending on the location of the aryl group. For example, derivatives with aryl groups at the C-2 or C-4 position showed different levels of cytotoxicity against cancer cell lines compared to those with aryl groups at both positions simultaneously. nih.gov Furthermore, the type of substituent on the aryl ring is also a determining factor. Methoxy-substituted aryl derivatives were found to be more favorable in some cases than those with fluoro- or trifluoromethyl (CF3) substitutions, exhibiting lower toxicity towards normal cell lines. nih.gov

The length of an alkyl chain attached to a methoxy (B1213986) group can also influence biological activity. In a study on emodin-type anthraquinones, it was found that an increase in the aliphatic chain length of a methoxy substitution at position 6 was beneficial to the antibacterial activity of the compounds. nih.gov This suggests that even subtle modifications to existing functional groups can have a significant impact on potency.

The table below summarizes the effect of different structural modifications on the biological activity of anthraquinone analogs, based on findings from various studies.

| Structural Modification | Effect on Biological Potency | Example Compound Class | Reference |

| Increased Polarity of Substituents | Enhanced antibacterial effects | General Anthraquinones | nih.govrsc.org |

| Addition of Di-isopentenyl Groups | Improved antibacterial activity | Anthraquinone Derivatives | nih.govrsc.orgconsensus.app |

| Aryl Substitution at C-2 or C-4 | Varied cytotoxicity; position-dependent | 1-Hydroxyanthraquinones | nih.gov |

| Methoxy vs. Fluoro/CF3 on Aryl Group | Methoxy substitution can be more favorable (less toxic to normal cells) | 1-Hydroxy-Aryl-Anthraquinones | nih.gov |

| Increased Aliphatic Chain Length of Methoxy Group | Beneficial for antibacterial activity | Emodine-type Anthraquinones | nih.gov |

These findings underscore the importance of targeted structural modifications in the design of potent and selective 1-hydroxy-5-methoxyanthraquinone analogs for therapeutic applications.

Impact of Hydroxyl and Methoxy Substitution Patterns on Redox Properties and Cytotoxicity

The hydroxyl and methoxy groups are key functional moieties in 1-hydroxy-5-methoxyanthraquinone that significantly influence its redox properties and, consequently, its cytotoxic effects. The redox cycling of the quinone structure is a well-established mechanism for the biological activity of many anthraquinones, often involving the generation of reactive oxygen species (ROS) that can lead to cellular damage. researchgate.net

A study specifically investigating anthraquinone derivatives with hydroxyl and methoxy groups, including 1-hydroxy-5-methoxyanthraquinone (referred to as 1H5M in the study), demonstrated a clear link between their redox behavior and cytotoxicity. jst.go.jpnih.gov The position of these substituents affects the molecule's oxidative properties. jst.go.jp While the reductive behavior of isomers like 1-hydroxy-4-methoxyanthraquinone (1H4M), 1-hydroxy-5-methoxyanthraquinone (1H5M), and 1-hydroxy-8-methoxyanthraquinone (1H8M) were found to be identical, their oxidative properties differed. jst.go.jp

The study suggested that the cytotoxicity of these anthraquinone derivatives is expressed through the production of hydrogen peroxide (H₂O₂) and that the generation of an oxidized radical form influences this cytotoxicity. jst.go.jpnih.gov Specifically, 1H4M, which showed a clear oxidation peak in cyclic voltammetry, and 1H5M, which showed an oxidation response, exhibited higher cytotoxicity compared to 1H8M. jst.go.jp This indicates that the specific arrangement of the hydroxyl and methoxy groups in 1-hydroxy-5-methoxyanthraquinone facilitates a redox process that contributes to its cytotoxic activity.

The table below presents data on the cytotoxicity of different methoxy-substituted 1-hydroxyanthraquinones against human leukemia HL-60 cells.

| Compound | Substituent Positions | Relative Cytotoxicity (HL-60 cells) | Reference |

| 1-Hydroxy-4-methoxyanthraquinone (1H4M) | 1-OH, 4-OCH₃ | Higher | jst.go.jp |

| 1-Hydroxy-5-methoxyanthraquinone (1H5M) | 1-OH, 5-OCH₃ | Higher | jst.go.jp |

| 1-Hydroxy-8-methoxyanthraquinone (1H8M) | 1-OH, 8-OCH₃ | Lower | jst.go.jp |

These findings are consistent with broader studies on other phenolic compounds, such as anthocyanidins, where the number and position of hydroxyl and methoxy groups strongly influence their antioxidant and cytotoxic activities. mdpi.com For instance, the replacement of a hydroxyl group with a methoxy group has been shown to decrease the antioxidant activity in some anthocyanidins. mdpi.com This highlights the delicate balance of electronic effects conferred by these substituents on the redox potential of the molecule. The ability of 1-hydroxy-5-methoxyanthraquinone to form an oxidized radical appears to be a key determinant of its cytotoxic potential. jst.go.jp

Influence of Glycosylation on Antimicrobial Activity Enhancement

Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a significant structural modification that can enhance the biological activity of anthraquinones. For 1-hydroxy-5-methoxyanthraquinone and its analogs, the addition of a glycosyl group can lead to improved physicochemical properties and heightened antimicrobial efficacy. nih.gov

One of the primary benefits of glycosylation is the improvement of water solubility. nih.gov The rigid, planar structure of the anthraquinone core often results in low water solubility, which can limit its bioavailability and, consequently, its biological activity. nih.govrsc.org The introduction of a polar sugar group can counteract this, facilitating better interaction with biological systems.

Studies have demonstrated that glycosylation is an effective method for enhancing the antibacterial activity of anthraquinones. nih.gov For example, the glycosylation of anthraquinone aglycones has been shown to increase their in vitro activity against various bacteria. In a study involving the biotransformation of anthraquinones, glycosylated derivatives exhibited superior antiproliferative properties against several cancer cell lines compared to their parent aglycones. nih.gov One of the synthesized compounds, alizarin-2-O-glucoside, showed over 90% growth inhibition in all tested cancer cell lines. nih.gov

A direct comparison of the antimicrobial activity of anthraquinone aglycones and their glycosylated forms has provided clear evidence of this enhancement. For instance, two anthraquinones, when converted to their glycosylated derivatives, showed a significant increase in their in vitro antibacterial activity against Salmonella enterica.

The table below presents the Minimum Inhibitory Concentration (MIC) values of two anthraquinones and their glycosylated counterparts against S. enterica, demonstrating the positive impact of glycosylation.

| Compound | Structure | MIC against S. enterica (µg/mL) | Reference |

| Aglycone 1 | 2-hydroxy-1-methoxyanthraquinone | 16 | jst.go.jp |

| Glycoside 1 | 2-hydroxy-1-methoxyanthraquinone-2-O-β-D-glucopyranoside | 8 | jst.go.jp |

| Aglycone 2 | 2,5-dihydroxy-1-methoxy-6-methoxymethylanthraquinone | 32 | jst.go.jp |

| Glycoside 2 | 2,5-dihydroxy-1-methoxy-6-methoxymethylanthraquinone-2-O-β-D-glucopyranoside | 8 | jst.go.jp |

The data clearly indicates that the glycosylated compounds are more potent antibacterial agents than their corresponding aglycones, with their MIC values being halved or quartered. jst.go.jp This enhancement in activity, coupled with improved solubility, makes glycosylation a valuable strategy in the development of 1-hydroxy-5-methoxyanthraquinone analogs as effective antimicrobial agents.

Stereochemical and Conformational Effects on Pharmacological Profiles

The three-dimensional arrangement of a molecule, encompassing its stereochemistry and conformation, can have a profound impact on its pharmacological profile. For anthraquinone derivatives, these structural aspects, while perhaps more subtle than substituent effects, are important considerations in their interaction with biological targets.

The core of 1-hydroxy-5-methoxyanthraquinone is a 9,10-anthracenedione structure, which is largely a rigid and planar system. nih.govrsc.org This planarity is a key feature of its conformation. While this rigidity contributes to the molecule's ability to intercalate with DNA, a known mechanism of action for some anticancer anthraquinones, it also contributes to its generally low water solubility, which can reduce biological activity. nih.govrsc.orgnih.gov Therefore, the inherent conformation of the anthraquinone skeleton presents both advantages and disadvantages for its pharmacological profile.

While 1-hydroxy-5-methoxyanthraquinone itself is not chiral, the introduction of chiral centers into its analogs through structural modification would give rise to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. Although specific studies on the stereochemical effects of 1-hydroxy-5-methoxyanthraquinone analogs are not widely reported, it can be inferred from general principles of medicinal chemistry that if chiral analogs were to be synthesized, their stereochemistry would be a critical factor in their pharmacological activity.

Future Perspectives and Emerging Research Avenues for 1 Hydroxy 5 Methoxyanthraquinone

Rational Design and Synthesis of Novel Analogs with Enhanced Efficacy

The anthraquinone (B42736) scaffold is a privileged chemical template that is highly amenable to structural modification. rsc.org The rational design and synthesis of novel analogs based on the 1-Hydroxy-5-methoxyanthraquinone structure is a key strategy for optimizing its therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity. nih.govnih.gov

Key SAR insights for anthraquinones include:

The presence and position of hydroxyl groups significantly impact bioactivity. frontiersin.org For example, hydroxylation at the C-1 position has been shown to increase the cytotoxicity of some anthraquinones. nih.govfrontiersin.org

The planarity of the molecule is crucial for DNA intercalation. nih.gov

The addition of various substituents can modulate properties like solubility, target specificity, and cell permeability.

Future synthetic efforts could focus on several promising areas. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully used to introduce aryl substituents at various positions on the anthraquinone core, yielding compounds with potent cytotoxicity against cancer cell lines. nih.gov Starting with a 1-hydroxyanthraquinone (B86950) core, chemists can synthesize a library of analogs by introducing diverse functional groups at the 5-methoxy position or other available sites. nih.govelsevierpure.comuitm.edu.my

Table of Potential Analog Modifications:

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Varying the 5-alkoxy group | Altering the chain length or branching of the alkoxy group can affect lipophilicity and steric interactions with the target. | Improved cell membrane permeability and target binding affinity. |

| Introducing aryl groups | Adding aryl substituents can introduce new interactions (e.g., pi-stacking) with protein targets. nih.gov | Enhanced potency and selectivity against specific targets like kinases or topoisomerases. |

| Heterocyclic Annelation | Fusing heterocyclic rings to the anthraquinone core can create novel chemical entities with unique biological profiles. lookchem.comresearchgate.net | Development of compounds with novel mechanisms of action or improved pharmacological properties. |

| Conjugation with other molecules | Attaching the anthraquinone to peptides or other targeting moieties. | Targeted delivery to specific cell types, reducing off-target effects. |

Through systematic synthesis and biological evaluation of such analogs, it is possible to develop new compounds with significantly enhanced efficacy and selectivity compared to the parent molecule. nih.gov

Integration of Computational Chemistry and High-Throughput Screening in Discovery Pipelines

The discovery and optimization of new therapeutic agents can be dramatically accelerated by integrating computational chemistry with high-throughput screening (HTS). acs.orgacs.org This synergy allows for the rapid evaluation of vast chemical libraries and the prioritization of the most promising candidates for further development.

Computational approaches, such as molecular docking and density functional theory (DFT), are invaluable for predicting how 1-Hydroxy-5-methoxyanthraquinone and its virtual analogs might interact with biological targets. acs.orgaip.org These methods can calculate binding affinities and visualize interactions at the atomic level, guiding the rational design of more potent inhibitors. mdpi.comresearchgate.net For example, computational studies can explore how different substituents on the anthraquinone core affect the molecule's electronic properties and binding to the active site of an enzyme like Aurora kinase A or matrix metalloproteinase-2 (MMP2). acs.orgresearchgate.net

HTS enables the simultaneous testing of thousands of compounds for a specific biological activity. nih.govtargetmol.com Natural product libraries, which contain a vast diversity of chemical scaffolds, are particularly valuable sources for new drug leads. targetmol.com An HTS campaign could screen such libraries to identify novel anthraquinones, including derivatives of 1-Hydroxy-5-methoxyanthraquinone, with desired activities.

A Modern Discovery Pipeline:

Virtual Screening: A large library of virtual anthraquinone analogs is docked against a validated protein target. mdpi.com

Prioritization: Top-scoring compounds are selected based on predicted binding affinity and favorable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).

High-Throughput Screening (HTS): A focused library of real compounds, including the prioritized virtual hits and diverse natural product extracts, is tested in a primary biological assay. acs.org

Hit Confirmation and SAR: Active compounds ("hits") are re-tested and confirmed. Initial structure-activity relationships are established to guide the next round of analog design.

This integrated pipeline streamlines the discovery process, reducing the time and cost associated with identifying and optimizing lead compounds.

Sustainable Production and Bioprocessing Strategies

As interest in 1-Hydroxy-5-methoxyanthraquinone grows, developing sustainable and scalable production methods becomes paramount. While chemical synthesis is a viable route, biotechnological approaches offer an environmentally friendly alternative. In nature, fungi are prolific producers of anthraquinones, synthesizing them primarily through the polyketide pathway. nih.govmdpi.comresearchgate.net

The biosynthesis of the core anthraquinone scaffold is initiated by a polyketide synthase (PKS) enzyme. nih.gov Subsequent modifications, such as hydroxylation, methylation, and glycosylation, are carried out by tailoring enzymes like cytochrome P450 monooxygenases and methyltransferases. nih.govrsc.org The 5-methoxy group of 1-Hydroxy-5-methoxyanthraquinone is likely installed by such a tailoring enzyme.

Future research in this area will focus on:

Pathway Elucidation: Identifying the specific genes and enzymes in a fungal species (e.g., Aspergillus or Penicillium) responsible for producing 1-Hydroxy-5-methoxyanthraquinone. nih.govnih.gov

Metabolic Engineering: Transferring the identified biosynthetic gene cluster into a robust and easily cultivable host organism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli.

Process Optimization: Enhancing the yield of the target compound through fermentation optimization and strain improvement, providing a consistent and scalable supply for preclinical and clinical studies.

This bio-based production strategy not only offers sustainability but also opens the door to "unnatural" natural products by combining genes from different pathways to create novel anthraquinone structures that are inaccessible through traditional chemistry.

Synergistic Interactions with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. benthamscience.comfrontiersin.org A significant future research direction for 1-Hydroxy-5-methoxyanthraquinone is the exploration of its synergistic potential with existing drugs. Synergy occurs when the combined effect of two compounds is greater than the sum of their individual effects. frontiersin.org

Anthraquinones have shown promise as adjuvants that can enhance the efficacy of conventional therapies. benthamscience.comresearchgate.netnih.gov For example, they can chemosensitize drug-resistant cancer cells, making them more susceptible to standard chemotherapeutic agents. researchgate.net In the context of infectious diseases, natural compounds can work in synergy with antibiotics to overcome resistance mechanisms. nih.govnih.gov

Potential Synergistic Mechanisms:

| Combination | Potential Mechanism of Synergy |

|---|---|

| With Chemotherapy (e.g., Doxorubicin) | 1-Hydroxy-5-methoxyanthraquinone could inhibit drug efflux pumps or complementary survival pathways, re-sensitizing resistant cancer cells to the primary drug. researchgate.net |

| With Antibiotics (e.g., Fluoroquinolones) | The compound might disrupt the bacterial cell wall or biofilm, increasing the permeability and access of the antibiotic to its intracellular target. frontiersin.orgnih.gov |

| With other Natural Products | Combining with another bioactive compound that targets a different node in a disease pathway could lead to a more potent and holistic therapeutic effect. |

Systematic screening of 1-Hydroxy-5-methoxyanthraquinone in combination with libraries of approved drugs and other bioactive compounds will be essential to identify effective synergistic pairs and elucidate their underlying mechanisms.

Advanced Delivery Systems for Preclinical Efficacy Studies

Many promising therapeutic compounds, including numerous anthraquinones, face challenges in clinical development due to poor physicochemical properties, such as low aqueous solubility and structural instability. nih.gov These issues can lead to poor absorption, low bioavailability, and reduced efficacy in vivo. nih.gov Advanced drug delivery systems offer a solution to overcome these hurdles.

The development of suitable formulations for 1-Hydroxy-5-methoxyanthraquinone will be critical for its translation from a laboratory curiosity to a viable preclinical candidate. Research in this area will likely focus on nano-formulations designed to enhance solubility, protect the compound from degradation, and potentially target it to specific tissues. nih.gov

Examples of Advanced Delivery Systems:

| Delivery System | Description | Potential Benefit for 1-Hydroxy-5-methoxyanthraquinone |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. | Can improve the solubility and in vivo stability of the compound, and can be surface-modified for targeted delivery. |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net | Offers controlled, sustained release of the drug, reducing dosing frequency and improving the pharmacokinetic profile. |

| Oral Colon-Specific Delivery | Formulations using pH- or enzyme-sensitive coatings that release the drug specifically in the colon. nih.gov | Useful for localized treatment of colon-related diseases or for leveraging the metabolic activity of the gut microbiota. nih.gov |

By encapsulating 1-Hydroxy-5-methoxyanthraquinone in these advanced carriers, researchers can significantly improve its performance in preclinical animal models, providing the robust efficacy data needed to justify further development.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Hydroxy-5-methoxyanthraquinone (1H5M), and how can purity be ensured?

- Methodological Answer : 1H5M is synthesized via methylation of 1,5-dihydroxyanthraquinone (1H5H) using methylating agents like methyl iodide under alkaline conditions. Purification involves repeated sublimation under reduced pressure to eliminate impurities . Analytical techniques such as HPLC or NMR (e.g., comparing δ-values for methoxy protons at ~3.8–4.0 ppm) should confirm structural integrity. Reference standard protocols from peer-reviewed syntheses to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing 1H5M?

- Methodological Answer : UV-Vis spectroscopy (absorption bands at 250–300 nm for quinone structures), FT-IR (C=O stretching ~1670 cm⁻¹), and ¹H/¹³C NMR (methoxy group at δ ~3.9 ppm and hydroxyl proton at δ ~12 ppm) are essential. Cross-reference spectral data with anthraquinone derivatives in databases like PubChem or CAS Common Chemistry to validate assignments .

Q. How should researchers handle and store 1H5M to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C. Use inert atmospheres (e.g., nitrogen) for long-term stability. Safety protocols mandate PPE (gloves, goggles) and fume hoods during handling due to potential respiratory irritation .

Advanced Research Questions

Q. How do substituent positions (e.g., hydroxyl vs. methoxy groups) influence 1H5M’s cytotoxicity in cancer cell lines?

- Methodological Answer : Compare 1H5M with analogs (e.g., 1H4M, 1H8M) using standardized assays (MTT or SRB). Dose-response curves (0.1–100 μM) and IC₅₀ calculations should account for cell line variability (e.g., HeLa vs. MCF-7). Structural-activity relationships (SAR) can be modeled via molecular docking to identify key interactions with cellular targets like topoisomerases .

Q. What redox mechanisms underlie 1H5M’s antitumor activity, and how can they be experimentally validated?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction potentials linked to semiquinone radical formation. Pair with ESR spectroscopy to detect free radicals. Correlate redox activity with ROS generation in cells using fluorescent probes (e.g., DCFH-DA) .

Q. How should researchers address contradictions in cytotoxicity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Standardize experimental variables:

- Cell Culture : Use authenticated cell lines and consistent passage numbers.

- Compound Purity : Confirm via HPLC (>95% purity; sublimation as in ).

- Statistical Analysis : Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure) to mitigate Type I errors in high-throughput screens .

Q. What statistical approaches are optimal for analyzing high-throughput screening data involving 1H5M?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For multi-experiment corrections, apply the Benjamini-Hochberg FDR adjustment (α = 0.05) to maintain rigor without excessive Type II error .

Q. How can the stability of 1H5M under physiological conditions be quantified for drug delivery applications?

- Methodological Answer : Conduct stability assays in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Use Arrhenius plots to predict shelf-life. Include antioxidants (e.g., ascorbate) in formulations if oxidative degradation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.